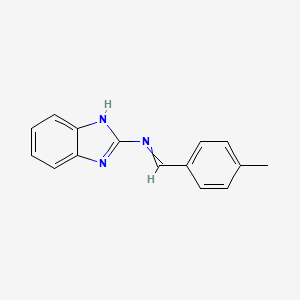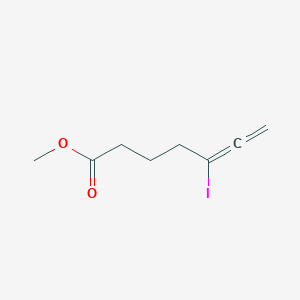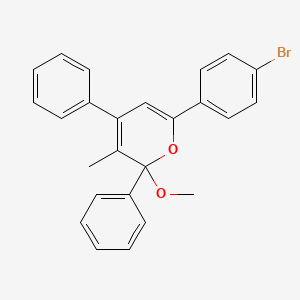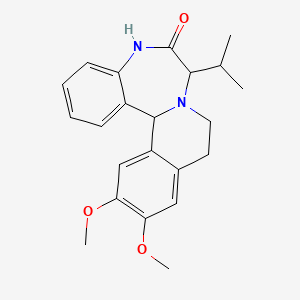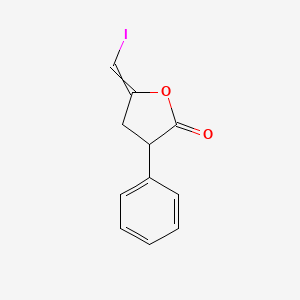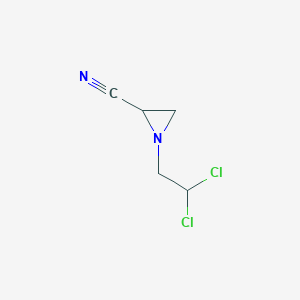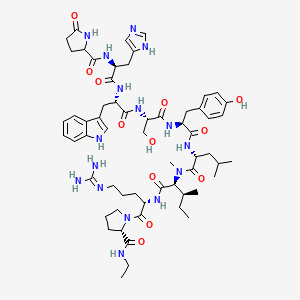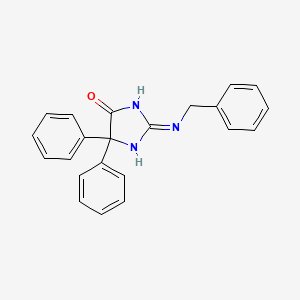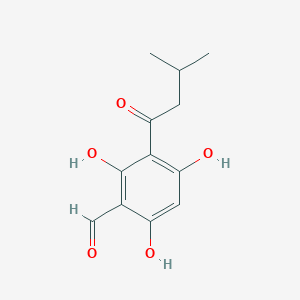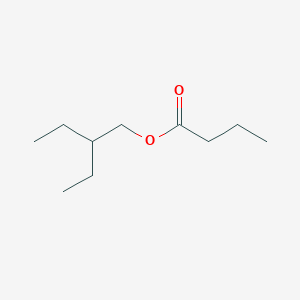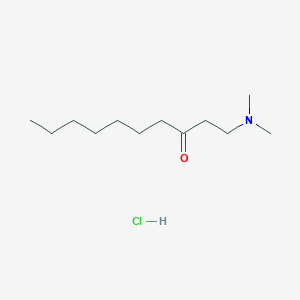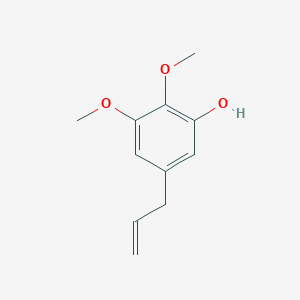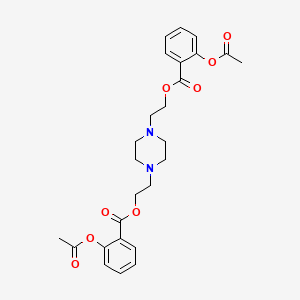
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine is a complex organic compound with the molecular formula C26H30N2O8 and a molecular weight of 498.52 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The structure of this compound includes two acetylsalicyloyloxy groups attached to the piperazine ring through ethyl linkers.
Preparation Methods
The synthesis of 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine involves multiple steps. One common method includes the reaction of piperazine with acetylsalicylic acid (aspirin) in the presence of a suitable catalyst. The reaction typically proceeds through esterification, where the hydroxyl groups of acetylsalicylic acid react with the amine groups of piperazine to form the desired product .
Industrial production methods for piperazine derivatives often involve the use of cyclization reactions, Ugi reactions, and ring-opening of aziridines under the action of N-nucleophiles . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .
Scientific Research Applications
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including inflammatory conditions and infections.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The acetylsalicyloyloxy groups can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is similar to that of acetylsalicylic acid (aspirin), which is known for its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine can be compared with other piperazine derivatives, such as:
1,4-Bis(2-hydroxyethyl)piperazine: This compound has hydroxyl groups instead of acetylsalicyloyloxy groups, making it more hydrophilic and less reactive in esterification reactions.
1,4-Bis(2-benzyloxy-ethyl)piperazine: This derivative has benzyloxy groups, which provide different steric and electronic properties compared to acetylsalicyloyloxy groups.
1,4-Bis(2-(2-pyridinyl)ethyl)piperazine: This compound contains pyridinyl groups, which can enhance its binding affinity to certain biological targets.
The uniqueness of this compound lies in its combination of acetylsalicyloyloxy groups and piperazine core, which imparts specific chemical and biological properties that are valuable for various applications .
Properties
CAS No. |
79874-85-4 |
|---|---|
Molecular Formula |
C26H30N2O8 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[4-[2-(2-acetyloxybenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C26H30N2O8/c1-19(29)35-23-9-5-3-7-21(23)25(31)33-17-15-27-11-13-28(14-12-27)16-18-34-26(32)22-8-4-6-10-24(22)36-20(2)30/h3-10H,11-18H2,1-2H3 |
InChI Key |
BJSDZTFKAMAMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC=C3OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


